B-RAFV600E Kinase Inhibition: A Case Study in Scaffold-Dependent Potency
Compounds derived from the phenylsulfonyl-thiazole scaffold, for which 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride is a direct synthetic precursor, exhibit potent inhibition of the oncogenic B-RAFV600E kinase [1]. Representative analogs in this class, such as compounds 7b and 13a, demonstrate superior enzyme inhibition compared to the clinically approved drug dabrafenib [1].
| Evidence Dimension | B-RAFV600E Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.1 ± 1.2 nM (Compound 13a, a representative phenylsulfonyl-thiazole derivative) |
| Comparator Or Baseline | Dabrafenib: IC50 = 47.2 ± 2.5 nM |
| Quantified Difference | ~2.0-fold more potent (lower IC50) |
| Conditions | In vitro kinase assay |
Why This Matters
This class-level potency demonstrates that the phenylsulfonyl-thiazole core, accessible from this sulfonyl chloride, is a validated pharmacophore for designing highly potent BRAF inhibitors.
- [1] Khormi, A. Y., et al. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Advances, 2022, 12, 27355-27369. View Source
